N-(4-acetamidophenyl)-2-((4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
N-(4-acetamidophenyl)-2-((4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a thiazole-based acetamide derivative featuring a thioether linkage and multiple aromatic substituents. Its structure includes:
- A thiazole ring substituted with a 2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl group.
- A thioacetamide bridge connecting the thiazole moiety to a 4-acetamidophenyl group. This compound is hypothesized to exhibit biological activity due to its structural resemblance to known enzyme inhibitors and antimicrobial agents .
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S2/c1-13-3-4-17(9-19(13)23)26-20(29)10-18-11-31-22(27-18)32-12-21(30)25-16-7-5-15(6-8-16)24-14(2)28/h3-9,11H,10,12H2,1-2H3,(H,24,28)(H,25,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVWAELCELLEHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-((4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, identified by its CAS number 953984-75-3, is a complex organic compound with potential biological activities. This article explores its molecular structure, synthesis, and various biological activities, particularly focusing on its anticancer properties and enzyme inhibition capabilities.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of 472.6 g/mol. The structure includes a thiazole ring, an acetamide group, and a fluorinated aromatic moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 953984-75-3 |
| Molecular Formula | C22H21FN4O3S2 |
| Molecular Weight | 472.6 g/mol |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to this structure. For instance, derivatives exhibiting similar thiazole frameworks have shown promising results in inhibiting tumor cell growth. A notable study demonstrated that certain thiazole-containing compounds displayed significant cytotoxicity against various cancer cell lines, including HepG2 cells, with IC50 values indicating effective inhibition at low concentrations .
In one case study involving thiazole derivatives, the compounds were tested for their ability to induce apoptosis in cancer cells. The results indicated that these compounds could significantly promote apoptotic pathways, leading to increased cancer cell death .
Enzyme Inhibition
Another critical aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, compounds with similar structural motifs have been evaluated for their ability to inhibit urease and other enzymes involved in metabolic processes.
A study reported that thiazole-based acetamides exhibited strong urease inhibition, outperforming standard inhibitors used in clinical settings . The mechanism of action appears to involve hydrogen bonding interactions between the compound and the enzyme's active site.
Case Studies
-
Anticancer Efficacy :
- Objective : Evaluate anticancer activity against HepG2 cells.
- Findings : Compounds showed IC50 values as low as 1.30 μM, indicating potent inhibitory effects compared to control agents like SAHA (IC50 = 17.25 μM).
- Mechanism : Induction of apoptosis and G2/M phase arrest contributed to antitumor activity .
- Urease Inhibition :
Scientific Research Applications
-
Antimicrobial Activity :
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to N-(4-acetamidophenyl)-2-((4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide have been shown to possess activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways essential for microbial survival . -
Anticancer Activity :
The compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines, including breast adenocarcinoma (MCF7), demonstrated that certain derivatives exhibit cytotoxic effects. The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation through various signaling pathways . Molecular docking studies further support these findings by illustrating the binding affinity of the compound to specific cancer-related targets .
Case Studies
-
Synthesis and Evaluation :
A study focused on synthesizing thiazole derivatives similar to this compound reported promising results in terms of biological activity. The synthesized compounds were characterized using spectroscopic methods, and their antimicrobial and anticancer activities were assessed through various assays, confirming their potential as effective therapeutic agents . -
Molecular Docking Studies :
Research employing molecular docking simulations has provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound may effectively inhibit key enzymes involved in tumor growth, thereby supporting its development as a novel anticancer agent .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Methodology | Results |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | Turbidimetric method | Significant inhibitory activity |
| Antimicrobial | Gram-negative bacteria | Turbidimetric method | Moderate inhibitory activity |
| Antifungal | Fungal species | Zone of inhibition assay | Effective against selected strains |
| Anticancer | MCF7 (breast cancer cells) | Sulforhodamine B assay | Induced apoptosis at IC50 values |
| Molecular Docking | Various protein targets | Schrodinger software | High binding affinity observed |
Chemical Reactions Analysis
Thioether Oxidation
The thioether bridge (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ in acetic acid:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4h | Sulfone derivative | Enhanced solubility and bioactivity |
Amide Bond Reactivity
-
Reductive cleavage : LiAlH₄ reduces the amide to amine, forming N-(4-aminophenyl) derivatives .
-
Schiff base formation : Reacts with aldehydes (e.g., 4-chlorobenzaldehyde) under acidic conditions to form imine linkages .
Cyclization and Heterocycle Formation
The compound participates in cycloaddition and heterocycle synthesis:
| Reagent | Conditions | Product | Biological Relevance |
|---|---|---|---|
| α-Haloketones | Na₂CO₃, ethanol | Imidazo[2,1-b]thiadiazole derivatives | Anticonvulsant and anticancer leads |
| Maleic anhydride | Glacial acetic acid | Pyrrole-2,5-dione hybrids | Cytotoxicity against U251 glioblastoma |
-
Mechanism : Cyclization proceeds via intramolecular nucleophilic attack by the thiazole nitrogen on adjacent carbonyl groups, followed by dehydration .
Electrophilic Aromatic Substitution
The 3-fluoro-4-methylphenyl group undergoes electrophilic substitution:
| Reaction | Reagent | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to fluorine | Nitro derivatives (precursors for amines) |
| Halogenation | Cl₂/FeCl₃ | Ortho to methyl | Chlorinated analogs |
Oxidation of the Thiazole Ring
The thiazole moiety oxidizes under strong conditions:
| Oxidizing Agent | Conditions | Product | Stability |
|---|---|---|---|
| KMnO₄ | H₂SO₄, heat | Thiazole-4-carboxylic acid | Reduced bioactivity |
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aromatic rings:
| Reaction Type | Catalyst | Substituent Introduced | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 65–78% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Secondary amines | 70–85% |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range (°C) | Mass Loss (%) | Degradation Product |
|---|---|---|
| 220–250 | 35 | CO₂ and NH₃ release |
| 300–350 | 50 | Thiazole ring breakdown |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
N-(4-Fluorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide ()
- Key Difference : The target compound has a 3-fluoro-4-methylphenyl group, while this analog features a 4-fluorophenyl substituent.
- Impact: The additional methyl group in the target compound may enhance lipophilicity and membrane permeability compared to the mono-fluoro analog. Methyl groups are known to improve metabolic stability in drug design .
N-(4-Phenyl-2-thiazolyl)acetamide ()
Core Heterocycle Modifications
Quinazolinone-Thioacetamide Hybrids ()
- Example : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide.
- Key Difference: Replaces the thiazole ring with a quinazolinone core.
- Impact: Quinazolinones are associated with anticancer and antimicrobial activities, but the rigid planar structure may reduce solubility compared to thiazole-based analogs .
Thiadiazole-Benzodioxole Derivatives ()
- Example : 2-Chloro-N-(4-trifluoromethylphenyl)acetamide.
- Key Difference : Uses a thiadiazole ring instead of thiazole.
Thioether vs. Ether Linkages
N-((4-Acetamidophenyl)sulfonyl)-2-((4-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide ()
Table 1: Key Properties of Selected Analogs
NMR and Spectroscopic Comparisons
- highlights that substituents in regions analogous to the target compound’s 3-fluoro-4-methylphenyl group (e.g., positions 29–36 in related structures) cause distinct chemical shift changes in NMR.
Q & A
Q. What are the key synthetic pathways for N-(4-acetamidophenyl)-2-((4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide?
The synthesis involves multi-step reactions, typically starting with the formation of a thiazole core. A common approach includes:
Condensation : Reacting 2-amino-4-substituted thiazole with acetonitrile in the presence of anhydrous aluminum chloride to form the thiazole-acetamide intermediate .
Functionalization : Introducing the 3-fluoro-4-methylphenyl moiety via coupling reactions, such as amide bond formation under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
Thioether linkage : Incorporating the thioacetamide group using a nucleophilic substitution reaction between a thiol-containing intermediate and a chloroacetamide derivative .
Critical parameters : Solvent choice (e.g., DMF for solubility), temperature control (reflux for cyclization), and catalyst selection (AlCl₃ for electrophilic substitution) .
Q. What analytical techniques are used to characterize this compound, and how are discrepancies resolved?
Characterization relies on:
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity by identifying aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 165–175 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching calculated mass) .
- HPLC : Purity assessment (>95%) and detection of byproducts (e.g., unreacted intermediates) .
Q. Resolving discrepancies :
- Isotopic patterns in MS help distinguish impurities (e.g., chlorine isotopes).
- Cross-validation with elemental analysis ensures stoichiometric ratios (C, H, N, S) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Yield optimization requires:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for amide coupling .
- Catalyst tuning : Lewis acids like AlCl₃ improve electrophilic substitution efficiency .
- Temperature gradients : Stepwise heating (e.g., 60°C for condensation, 100°C for cyclization) minimizes side reactions .
Example : In a thiazole synthesis, replacing dichloromethane with DMF increased yield from 65% to 82% due to improved solubility .
Q. How should researchers address contradictory biological activity data across studies?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains.
- Structural analogs : Subtle modifications (e.g., fluoro vs. chloro substituents) alter binding affinity .
Q. Methodological solution :
- Use standardized assays (e.g., NIH/NCBI-recommended protocols).
- Perform comparative studies with structural analogs (Table 1) .
Q. Table 1. Biological Activity of Structural Analogs
| Compound | Core Structure | Activity (IC₅₀, μM) | Key Feature |
|---|---|---|---|
| Target Compound | Thiazole-thioacetamide | 1.2 (Anticancer) | 3-Fluoro-4-methylphenyl group |
| Thienopyrimidine Derivative A | Thienopyrimidine | 5.8 (Antiviral) | Simpler heterocyclic core |
| Oxadiazole Compound B | Oxadiazole | 3.4 (Antifungal) | Lacks thioether linkage |
Q. What computational strategies predict the compound’s mechanism of action?
- Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. Key interactions include hydrogen bonds with the acetamide group and hydrophobic contacts with the thiazole ring .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical residues (e.g., Lys721 in EGFR) .
Q. How does the compound’s stability vary under different storage conditions?
Q. What strategies validate target engagement in cellular assays?
- Pull-down assays : Use biotinylated analogs to isolate protein targets from lysates .
- SAR studies : Test derivatives lacking the thioacetamide group; loss of activity confirms its role in target binding .
Q. How are metabolic pathways of the compound elucidated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
